Cas no 57774-78-4 (2,5-dimethylbenzene-1-carbothioamide)
2,5-dimethylbenzene-1-carbothioamide Chemical and Physical Properties
Names and Identifiers
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- 2,5-dimethylbenzene-1-carbothioamide
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- Inchi: 1S/C9H11NS/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3,(H2,10,11)
- InChI Key: XOVZUOHMKCSAHT-UHFFFAOYSA-N
- SMILES: S=C(C1C=C(C)C=CC=1C)N
Computed Properties
- Exact Mass: 165.06122053g/mol
- Monoisotopic Mass: 165.06122053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 58.1Ų
2,5-dimethylbenzene-1-carbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1866570-1g |
2,5-dimethylbenzene-1-carbothioamide |
57774-78-4 | 1g |
$414.0 | 2023-09-18 | ||
| Enamine | EN300-1866570-5g |
2,5-dimethylbenzene-1-carbothioamide |
57774-78-4 | 5g |
$1199.0 | 2023-09-18 | ||
| Enamine | EN300-1866570-10g |
2,5-dimethylbenzene-1-carbothioamide |
57774-78-4 | 10g |
$1778.0 | 2023-09-18 | ||
| Enamine | EN300-1866570-0.05g |
2,5-dimethylbenzene-1-carbothioamide |
57774-78-4 | 0.05g |
$348.0 | 2023-09-18 | ||
| Enamine | EN300-1866570-0.1g |
2,5-dimethylbenzene-1-carbothioamide |
57774-78-4 | 0.1g |
$364.0 | 2023-09-18 | ||
| Enamine | EN300-1866570-0.25g |
2,5-dimethylbenzene-1-carbothioamide |
57774-78-4 | 0.25g |
$381.0 | 2023-09-18 | ||
| Enamine | EN300-1866570-0.5g |
2,5-dimethylbenzene-1-carbothioamide |
57774-78-4 | 0.5g |
$397.0 | 2023-09-18 | ||
| Enamine | EN300-1866570-1.0g |
2,5-dimethylbenzene-1-carbothioamide |
57774-78-4 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1866570-2.5g |
2,5-dimethylbenzene-1-carbothioamide |
57774-78-4 | 2.5g |
$810.0 | 2023-09-18 | ||
| Enamine | EN300-1866570-5.0g |
2,5-dimethylbenzene-1-carbothioamide |
57774-78-4 | 5g |
$2858.0 | 2023-06-03 |
2,5-dimethylbenzene-1-carbothioamide Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 2,5-dimethylbenzene-1-carbothioamide
2,5-Dimethylbenzene-1-carbothioamide (CAS No: 57774-78-4)
2,5-Dimethylbenzene-1-carbothioamide, also known as thiocarbamide derivative, is a versatile organic compound with the molecular formula C9H13NCS. This compound belongs to the class of thioureas and has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields.
The structure of 2,5-dimethylbenzene-1-carbothioamide consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and a carbothioamide group (-C(S)NH2) at position 1. This arrangement imparts the molecule with both aromatic stability and reactivity due to the presence of the thiourea functionality. The compound is typically synthesized through amination reactions or by modifying existing thiourea derivatives.
Recent studies have highlighted the potential of this compound as a precursor in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers. Its ability to act as a ligand in metal coordination chemistry has opened new avenues for its use in catalysis and sensing applications.
In terms of physical properties, 2,5-dimethylbenzene-1-carbothioamide is a crystalline solid with a melting point around 180°C. It is sparingly soluble in water but exhibits good solubility in polar organic solvents such as DMF and DMSO. These properties make it suitable for use in various organic synthesis reactions where precise control over solubility is required.
The chemical reactivity of this compound is primarily governed by the thiourea group, which can undergo nucleophilic substitution, condensation, and cyclization reactions under appropriate conditions. Recent research has demonstrated its utility in the synthesis of bioactive compounds, including antifungal and antibacterial agents.
In terms of applications, this compound has found use in agrochemicals, pharmaceutical intermediates, and specialty chemicals. Its role as an intermediate in the synthesis of herbicides and insecticides has been particularly noteworthy. Additionally, it has been explored for its potential in green chemistry processes due to its ability to facilitate catalytic cycles under mild conditions.
Safety considerations are essential when handling this compound due to its potential irritant properties. Proper personal protective equipment (PPE) should be used during synthesis and handling to minimize exposure risks.
In conclusion, CAS No: 57774-78-4, or 2,5-dimethylbenzene-1-carbothioamide, represents a valuable building block in modern organic chemistry with diverse applications across multiple industries. Ongoing research continues to uncover new uses for this compound, underscoring its importance in both academic and industrial settings.
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